

Application Note: 1H NMR Analysis of 4-tert-Octylphenol

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Compound of Interest

Compound Name: 4-tert-Octylphenol-3,5-d2

Cat. No.: B584496

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Abstract

This document provides a detailed protocol and data interpretation guide for the acquisition and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-tert-Octylphenol. The characteristic chemical shifts, multiplicities, and integration values are presented to facilitate the structural elucidation and purity assessment of this compound, which is of significant interest to researchers in materials science, environmental science, and drug development.

Introduction

4-tert-Octylphenol, also known as 4-(1,1,3,3-tetramethylbutyl)phenol, is an organic compound used in the manufacturing of surfactants, detergents, and as a stabilizer in plastics.[1] Its potential as an endocrine disruptor necessitates reliable analytical methods for its identification and quantification. 1H NMR spectroscopy is a powerful technique for the structural analysis of 4-tert-Octylphenol, providing unambiguous information about its proton environments. This note details the expected 1H NMR spectrum and provides a standard protocol for its acquisition.

Data Presentation

The 1H NMR spectrum of 4-tert-Octylphenol exhibits distinct signals corresponding to the aromatic protons and the aliphatic protons of the tert-octyl group. The data presented in Table 1 is compiled from publicly available spectral data and is consistent with the molecular structure.

[2][3]



Table 1: 1H NMR Spectral Data for 4-tert-Octylphenol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.19	Doublet	2H	Ar-H (ortho to -OH)
~6.78	Doublet	2H	Ar-H (meta to -OH)
~4.90	Singlet (broad)	1H	Ar-OH
~1.68	Singlet	2H	-CH2-
~1.33	Singlet	6H	C(CH3)2
~0.71	Singlet	9H	C(CH3)3

Note: Data is based on a 90 MHz spectrum in CDCl3. Chemical shifts may vary slightly depending on the solvent and spectrometer frequency.[2][3]

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a high-quality 1H NMR spectrum of 4-tert-Octylphenol.

Materials and Equipment:

- 4-tert-Octylphenol sample
- Deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)
- NMR tube (5 mm)
- · Pipettes and vials
- NMR Spectrometer (e.g., Bruker, JEOL, Varian) operating at a frequency of 300 MHz or higher.

Procedure:



• Sample Preparation:

- Weigh approximately 5-10 mg of 4-tert-Octylphenol into a clean, dry vial.
- Add approximately 0.6-0.7 mL of CDCl3 containing TMS.
- Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the CDCl3.
 - Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical TMS peak is indicative of good shimming.
- Data Acquisition:
 - Set the following acquisition parameters (values may be adjusted based on the instrument):
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: Typically -2 to 12 ppm.
 - Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 2-4 seconds.
 - Acquire the spectrum.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).



- Phase the spectrum to obtain a flat baseline with absorptive peaks.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each peak.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the structure of 4-tert-Octylphenol with its non-equivalent proton environments labeled, corresponding to the assignments in Table 1.

Caption: Molecular structure of 4-tert-Octylphenol with color-coded proton environments.

Discussion

The 1H NMR spectrum of 4-tert-Octylphenol is highly characteristic. The aromatic region shows two doublets due to the para-substitution pattern. The protons ortho to the hydroxyl group are deshielded relative to the meta protons. The phenolic hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.[4][5] The aliphatic region is dominated by three singlets corresponding to the methylene protons and the two sets of non-equivalent methyl groups of the tert-octyl substituent. The integration of these peaks (2:2:1:2:6:9) is a key diagnostic feature for confirming the structure.

Conclusion

1H NMR spectroscopy is an indispensable tool for the structural verification and purity analysis of 4-tert-Octylphenol. The well-resolved signals and predictable chemical shifts allow for straightforward interpretation. The protocol and data presented herein serve as a valuable resource for researchers and professionals working with this compound.



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